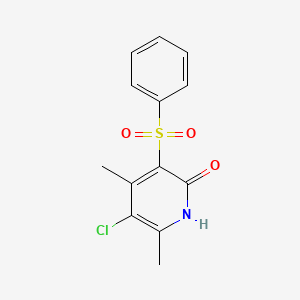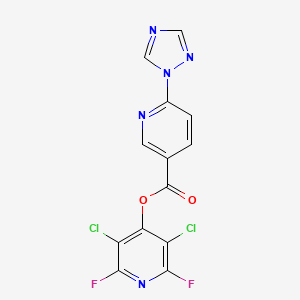![molecular formula C15H10ClF3N2O B3035720 {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol CAS No. 338409-97-5](/img/structure/B3035720.png)
{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol
Übersicht
Beschreibung
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol, also known as CTPI, is a compound that has been studied for its potential use in a variety of scientific research applications. It is an indole derivative, a type of organic compound that is found in many natural products and is known to have a range of biological activities. CTPI has been studied for its potential use in the development of new drugs, as well as its potential use in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopenta[b]indole Alkaloids : A study by Dong, Pan, Xu, and Liu (2014) explored a [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols, which are similar in structure to the compound , for the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids. This process involved a step-wise dehydrative alkenylation of α-trifluoromethyl alcohols (Dong et al., 2014).
Chlorine-Methyl Exchange Rule : Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues, which include structures similar to "{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol", demonstrated adherence to the chlorine-methyl exchange rule. These structures showed extensive disorder, highlighting challenges in detecting isomorphism automatically during data mining (Swamy et al., 2013).
Ring-Methylation of Indole : Kishida et al. (2010) investigated the ring-methylation of indole using supercritical methanol, a process claimed to proceed via (1H-indol-3-yl)methanol. This study provides insights into the methylation at the C3 position of indoles, which is relevant to understanding the chemical behavior of the compound (Kishida et al., 2010).
Reactions of Indol-3-yl Methanols : A study by Santoso, Kumar, and Black (2009) focused on the acid-catalysed reactions of indol-3-yl and indol-2-yl disubstituted methanols, similar to the compound . The findings revealed that these compounds do not undergo trimerisation to yield indolocyclotriveratrylenes, unlike primary 1-substituted indol-3-yl- and -2-ylmethanols (Santoso et al., 2009).
Synthesis of 3-(4-Pyridinyl)methylindoles : Zhou, Yanfang, Meagher, Mewshaw, and Harrison (2001) developed a new method for preparing 3-(4-pyridinyl)methylindoles, involving the coupling of indoles with 4-pyridinecarboxaldehyde to give 3-indolyl 4-pyridinyl methanols. This study is relevant as it highlights a synthetic pathway related to the compound (Zhou et al., 2001).
Eigenschaften
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O/c16-12-5-10(15(17,18)19)6-20-14(12)21-7-9(8-22)11-3-1-2-4-13(11)21/h1-7,22H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNMLENPCMIFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide](/img/structure/B3035637.png)
![2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile](/img/structure/B3035638.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B3035640.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione](/img/structure/B3035642.png)
![4,6-Dimethyl-3-(3-methylphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3035644.png)
![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)

![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)
![4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035650.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)

![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)

